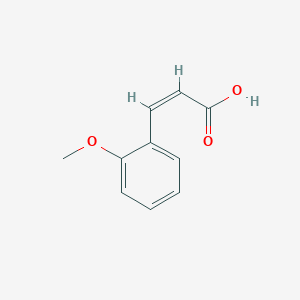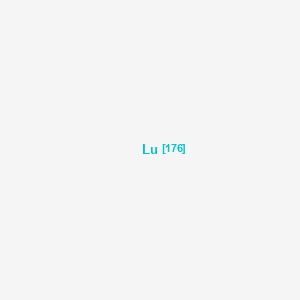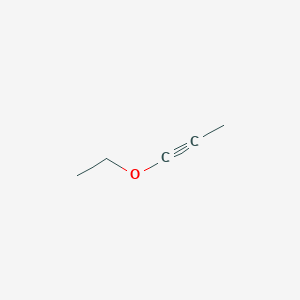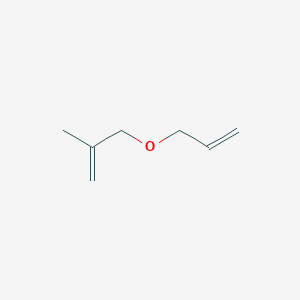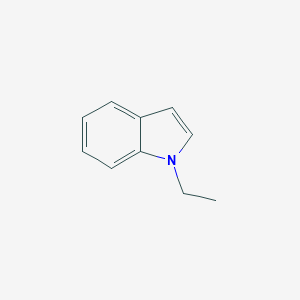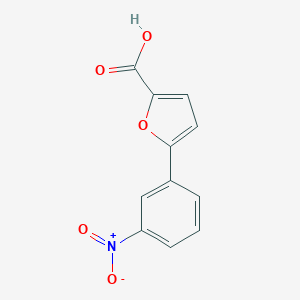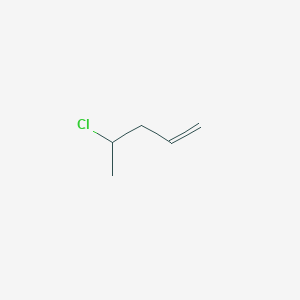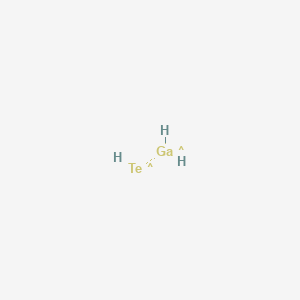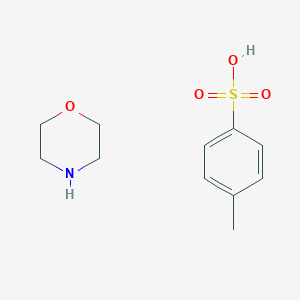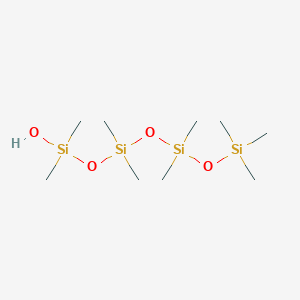
1,1,3,3,5,5,7,7,7-Nonamethyltetrasiloxanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1,3,3,5,5,7,7,7-Nonamethyltetrasiloxanol, also known as NMDOH, is a chemical compound that belongs to the family of siloxanes. It is widely used in scientific research due to its unique properties and applications.
作用機序
The mechanism of action of 1,1,3,3,5,5,7,7,7-Nonamethyltetrasiloxanol is not fully understood, but it is believed to interact with the surface of nanoparticles and modify their properties. This compound can also form a self-assembled monolayer on the surface of nanoparticles, which can enhance their stability and prevent aggregation. In addition, this compound can act as a lubricant in MEMS, reducing friction and wear between moving parts.
Biochemical and Physiological Effects
This compound has low toxicity and is considered safe for use in scientific research. However, its long-term effects on human health are not well studied. This compound has been shown to have a low impact on cellular viability, and it does not induce significant inflammation or oxidative stress.
実験室実験の利点と制限
1,1,3,3,5,5,7,7,7-Nonamethyltetrasiloxanol has several advantages for use in lab experiments, including its high thermal stability, low surface tension, and low toxicity. It is also easy to handle and has a long shelf life. However, this compound is relatively expensive compared to other surfactants, and its synthesis requires specialized equipment and expertise.
将来の方向性
There are several future directions for the use of 1,1,3,3,5,5,7,7,7-Nonamethyltetrasiloxanol in scientific research. One direction is the synthesis of functionalized nanoparticles using this compound as a surfactant. Another direction is the use of this compound as a coating material for biomedical applications, such as drug delivery and tissue engineering. Additionally, this compound can be used as a stabilizer for the synthesis of MOFs and as a lubricant for MEMS. Further studies are needed to fully understand the mechanism of action of this compound and its long-term effects on human health.
Conclusion
In conclusion, this compound is a unique chemical compound that has many applications in scientific research. Its high thermal stability, low surface tension, and low toxicity make it an ideal surfactant for the synthesis of nanoparticles, a lubricant for MEMS, and a coating material for biomedical applications. While there is still much to learn about the mechanism of action of this compound and its long-term effects on human health, it is clear that this compound has significant potential for future research and development.
合成法
1,1,3,3,5,5,7,7,7-Nonamethyltetrasiloxanol can be synthesized through various methods, including hydrolysis of tetramethyldisiloxane, hydrosilylation of tetramethyldisiloxane, and oxidation of tetramethyldisiloxane. The most common method for synthesizing this compound is hydrosilylation of tetramethyldisiloxane with chloroplatinic acid as a catalyst. The reaction takes place at high temperature and pressure, and the purity of the final product is crucial for its application in scientific research.
科学的研究の応用
1,1,3,3,5,5,7,7,7-Nonamethyltetrasiloxanol is widely used in scientific research due to its unique properties, such as its high thermal stability, low surface tension, and low toxicity. It is commonly used as a surfactant in the synthesis of nanoparticles, as a lubricant in microelectromechanical systems (MEMS), and as a coating material in biomedical applications. This compound has also been used as a solvent in the synthesis of metal-organic frameworks (MOFs) and as a stabilizer in the synthesis of colloidal nanoparticles.
特性
CAS番号 |
13176-69-7 |
|---|---|
分子式 |
C9H28O4Si4 |
分子量 |
312.66 g/mol |
IUPAC名 |
[dimethyl(trimethylsilyloxy)silyl]oxy-[hydroxy(dimethyl)silyl]oxy-dimethylsilane |
InChI |
InChI=1S/C9H28O4Si4/c1-14(2,3)11-16(6,7)13-17(8,9)12-15(4,5)10/h10H,1-9H3 |
InChIキー |
CZSXTFUJNVGZFO-UHFFFAOYSA-N |
SMILES |
C[Si](C)(C)O[Si](C)(C)O[Si](C)(C)O[Si](C)(C)O |
正規SMILES |
C[Si](C)(C)O[Si](C)(C)O[Si](C)(C)O[Si](C)(C)O |
その他のCAS番号 |
13176-69-7 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



